molecular formula C14H16BrNO B10867796 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 106518-84-7

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B10867796
CAS No.: 106518-84-7
M. Wt: 294.19 g/mol
InChI Key: XIOHTTFVDXJURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a chemical intermediate built on a 5,5-dimethylcyclohex-2-en-1-one scaffold substituted with a (4-bromophenyl)amino group at the 3-position . This structure is part of a broader class of cyclohexenone derivatives recognized for their versatility in organic synthesis and potential in various scientific research applications . Key Research Applications: This compound serves as a versatile building block in organic and medicinal chemistry. Its structure is ideal for developing more complex molecules, such as pharmaceutical intermediates and functional materials. Related cyclohexenone analogues are utilized in creating spiro derivatives for drug discovery and have been studied for diverse biological activities, including potential anticonvulsant and antimicrobial properties . The bromine atom on the phenyl ring makes it a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to generate a wide array of biaryl derivatives . Synthesis and Characterization: Compounds in this series are typically synthesized via a condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and the appropriate aniline derivative . Efficient, solvent-free methods using microwave irradiation have been reported for analogous compounds, offering short reaction times and high yields . The final product is characterized using advanced analytical techniques including FT-IR, NMR (1H & 13C), and mass spectrometry to confirm identity and ensure high purity . ATTENTION: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

106518-84-7

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

3-(4-bromoanilino)-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16BrNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3

InChI Key

XIOHTTFVDXJURY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)Br)C

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsCatalyst/SolventYield (%)Purity (HPLC)
ZnCl₂ in H₂O80°C, 4 hrZnCl₂, Water~80*>95%
Solvent-Free120°C, 2 hrNone85–90>98%
n-Butyllithium/THF−78°C to RT, 1.5 hrTHF89>99%

*Estimated from analogous reactions.

Spectroscopic Characterization and Validation

All methods confirm product identity through ¹H NMR , ¹³C NMR , and IR spectroscopy . Key spectral features include:

  • ¹H NMR (DMSO-d₆) : δ 8.84 (s, 1H, NH), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 7.15 (d, J = 8.6 Hz, 2H, Ar-H), 5.35 (s, 1H, CH), 2.38 (s, 2H, CH₂), 2.07 (s, 2H, CH₂), 1.03 (s, 6H, CH₃).

  • IR (ATR) : ν̃ = 3239 cm⁻¹ (N-H stretch), 2957 cm⁻¹ (C-H), 1568 cm⁻¹ (C=O).

  • HRMS (ESI) : m/z = 294.0487 [(M + H)⁺], matching the theoretical m/z of 294.0494.

Mechanistic Insights and Optimization

The formation of this compound proceeds through a tandem enolization-condensation mechanism. Dimedone exists in equilibrium between keto and enol tautomers, with the enol form reacting preferentially with 4-bromoaniline. Acidic or basic conditions shift this equilibrium:

  • Base-Mediated (THF/n-BuLi) : Deprotonation stabilizes the enolate, accelerating nucleophilic attack.

  • Thermal (Solvent-Free) : Elevated temperatures favor enol tautomerization without external catalysts.

Optimization studies highlight reaction time and temperature as critical variables. For instance, extending the solvent-free reaction beyond 2 hours at 120°C leads to decomposition, while temperatures below 100°C result in incomplete conversion.

Environmental and Industrial Considerations

The solvent-free method reduces E-factor (environmental factor) by eliminating waste solvents, making it industrially viable. In contrast, the ZnCl₂ method, while aqueous, requires catalyst recovery to minimize heavy metal waste. Scalability tests indicate that the lithium-mediated route, despite high yields, faces challenges in cost and safety due to cryogenic conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety, leading to the formation of diketones.

    Reduction: Reduction reactions can convert the cyclohexenone to cyclohexanol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key structural analogues of 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 4-Cl instead of 4-Br on phenyl ring C₁₄H₁₆ClNO 277.74 Similar H-bonding but weaker Br···O vs. Cl···O interactions
3-[5-(4-Bromophenyl)-1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one Pyrazole ring fused with 4-Br-phenyl C₁₇H₁₇BrN₃O 375.25 Forms 2:1 co-crystals with (Z)-3-(4-bromophenyl)-3-chloroacrylonitrile; N–H···N/O H-bonds
2,2’-(4-Bromophenyl)methylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Dimeric structure with methylene bridge C₂₈H₂₈Br₂O₄ 590.32 Exhibits π-π stacking and Br···O halogen bonds; higher thermal stability
3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one Hydroxycyclohexyl group at 3-position C₁₄H₂₂NO₂ 237.34 Enhanced solubility in polar solvents due to –OH group
3-{[3-(4-Bromophenyl)ethenyl]amino}-5,5-dimethylcyclohex-2-en-1-one Vinyl linkage between phenyl and cyclohexenone C₁₆H₁₈BrNO 328.23 Extended conjugation increases UV absorption at ~320 nm

Physicochemical and Crystallographic Comparisons

  • Hydrogen Bonding and Crystal Packing: The parent compound exhibits N–H···O hydrogen bonds between the enone carbonyl and the anilino NH group, forming 1D chains. In contrast, the 4-chloro analogue shows weaker Cl···O interactions (3.15 Å vs. Br···O at 3.30 Å), leading to less dense packing. The dimeric derivative (2,2’-(4-bromophenyl)methylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)) forms a 3D network via O–H···O and Br···O interactions, with a higher melting point (mp >250°C) compared to the monomer (mp ~180°C).
  • Reactivity and Synthetic Pathways :

    • Alkylation of dimedone with aromatic aldehydes yields derivatives like 3-[2-(2-chloroethoxy)ethoxy]-5,5-dimethylcyclohex-2-en-1-one (46% yield), where O-alkylation competes with C-cyclization. The 4-bromo derivative, however, favors C–N bond formation due to the electron-withdrawing Br substituent.

Electronic and Spectroscopic Differences

  • UV-Vis Absorption: The vinyl-linked analogue (C₁₆H₁₈BrNO) shows a redshifted absorption maximum (λₘₐₓ = 320 nm) compared to the parent compound (λₘₐₓ = 285 nm) due to extended π-conjugation.
  • NMR Chemical Shifts: The 5,5-dimethyl groups in all derivatives resonate at δ ~1.10–1.30 ppm (¹H) and ~28–32 ppm (¹³C). The 4-bromophenylamino group shows characteristic aromatic signals at δ ~7.40–7.60 ppm (¹H) and ~115–135 ppm (¹³C).

Biological Activity

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with significant potential in medicinal chemistry. Its structure, characterized by a bromophenyl group attached to an amino group and a dimethylcyclohexenone ring, suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse sources, including case studies and research findings.

  • Molecular Formula : C14H16BrNO
  • Molecular Weight : 294.19 g/mol
  • Structure : The compound features a cyclohexene ring substituted with a 4-bromophenylamino group.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromophenyl group may enhance binding affinity to enzymes or receptors involved in various biochemical pathways. The cyclohexenone structure can participate in reactions that affect cellular processes, such as apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of cyclohexenone can inhibit the growth of various bacterial strains by disrupting their cell membranes or interfering with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated against several cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at concentrations as low as 10 µM. The mechanism involved activation of caspase pathways leading to increased apoptosis rates compared to controls .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds showed that derivatives of this compound exhibited activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, suggesting potent antimicrobial effects .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compound High (induction of apoptosis)Moderate (effective against specific strains)Presence of bromine enhances reactivity
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one ModerateHigh (broad-spectrum activity)Chlorine substitution affects binding
3-[(4-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one LowModerateFluorine reduces overall reactivity

Q & A

Q. What are the reliable synthetic routes for preparing 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one?

The compound can be synthesized via Mannich-type reactions or Diels-Alder cycloaddition. A validated method involves refluxing a substituted isoflavone derivative with 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one in DMF, followed by precipitation and recrystallization . For example, similar protocols yield derivatives with >95% purity, confirmed by NMR and X-ray crystallography .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and hydrogen bonding .
  • NMR spectroscopy : 1H^1H NMR (500 MHz, DMSO-d6_6 ) reveals characteristic signals, such as methyl protons at δ 0.86–0.90 ppm and aromatic protons at δ 7.15–7.52 ppm .
  • IR spectroscopy : Peaks at ~1655 cm1^{-1} confirm the enone carbonyl group .

Advanced Research Questions

Q. What intermolecular interactions dominate its crystal packing?

Quantitative analysis using Hirshfeld surfaces and QTAIM (Quantum Theory of Atoms in Molecules) reveals:

  • Hydrogen bonds : N–H···O interactions (2.5–2.8 Å) between the amino group and enone carbonyl .
  • Halogen interactions : C–Br···π contacts (3.3–3.5 Å) involving the 4-bromophenyl group .
  • Graph set analysis (Etter’s formalism) classifies these as R22(8)\text{R}_2^2(8) motifs, common in enaminone derivatives .

Q. How does the cyclohexenone ring conformation affect reactivity?

The ring adopts a puckered conformation with Cremer-Pople parameters q2=0.45A˚q_2 = 0.45 \, \text{Å}, θ=45\theta = 45^\circ, indicating a half-chair distortion. This geometry stabilizes the enone system via conjugation, enhancing electrophilicity at the α,β-unsaturated carbonyl for nucleophilic additions .

Q. What computational methods predict its binding to biological targets?

  • Molecular docking : Studies with enzymes (e.g., kinases) use AutoDock Vina to assess binding affinities (−8.5 to −10.2 kcal/mol) .
  • DFT calculations : B3LYP/6-31G(d) optimizations reveal frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with charge-transfer interactions in biological systems .

Q. How do structural analogs differ in bioactivity?

Comparative studies with analogs (e.g., 3-[(2-chlorophenyl)amino] derivatives) show:

  • Anticancer activity : IC50_{50} values vary by substituent electronegativity; bromo-substituted analogs exhibit superior cytotoxicity (IC50_{50} = 12 µM vs. 25 µM for chloro) .
  • Solubility : LogP values increase with halogen size (Br > Cl), impacting pharmacokinetics .

Q. What mechanistic insights exist for its participation in cycloadditions?

In Diels-Alder reactions, the enone acts as a dienophile. Kinetic studies (monitored via 1H^1H NMR) show a second-order rate constant (k=1.2×103L mol1s1k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1}) in DMF at 80°C, with electron-withdrawing groups (e.g., Br) accelerating reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.